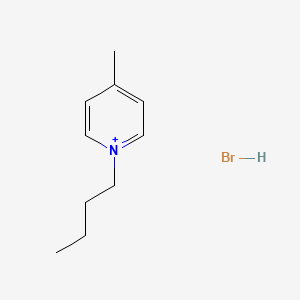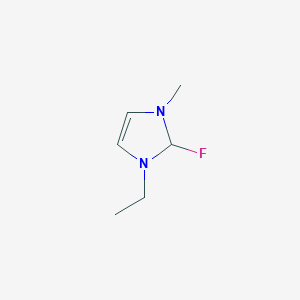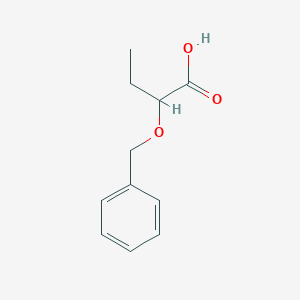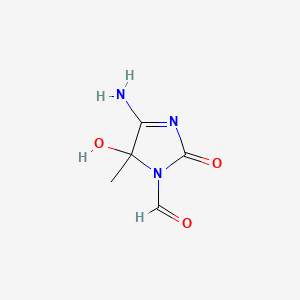
1-Butyl-4-methylpyridin-1-ium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-methylpyridin-1-ium;hydrobromide, also known as 1-butyl-4-methylpyridinium bromide, is an ionic liquid with the molecular formula C10H16BrN. It is a quaternary ammonium salt where the nitrogen atom in the pyridine ring is bonded to a butyl group and a methyl group. This compound is known for its unique properties, such as high thermal stability and low volatility, making it useful in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Butyl-4-methylpyridin-1-ium;hydrobromide typically involves the quaternization of 4-methylpyridine with 1-bromobutane. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods to achieve high purity .
Industrial Production Methods:
Batch Process: Involves mixing 4-methylpyridine and 1-bromobutane in a solvent such as acetonitrile, followed by heating and stirring for several hours. The product is then isolated by filtration and purified.
Continuous Process: Utilizes a continuous flow reactor where the reactants are continuously fed, and the product is continuously removed.
Chemical Reactions Analysis
1-Butyl-4-methylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in ethanol or methanol.
Substitution: Various nucleophiles like chloride, acetate; reactions are often conducted in polar solvents.
Major Products:
Oxidation: N-oxides of 1-butyl-4-methylpyridinium.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridinium salts.
Scientific Research Applications
1-Butyl-4-methylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Butyl-4-methylpyridin-1-ium;hydrobromide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, making it useful in drug delivery. It also acts as a catalyst by stabilizing transition states and intermediates in chemical reactions .
Comparison with Similar Compounds
1-Butyl-4-methylpyridin-1-ium;hydrobromide can be compared with other similar ionic liquids:
1-Butyl-3-methylimidazolium bromide: Similar in structure but contains an imidazolium ring instead of a pyridinium ring. It has different solubility and thermal properties.
1-Butyl-1-methylpyrrolidinium bromide: Contains a pyrrolidinium ring, offering different electrochemical properties.
1-Ethyl-3-methylimidazolium bromide: Contains an ethyl group instead of a butyl group, affecting its viscosity and ionic conductivity.
Uniqueness: this compound is unique due to its specific combination of thermal stability, low volatility, and high ionic conductivity, making it particularly suitable for applications in high-temperature and electrochemical environments .
Properties
Molecular Formula |
C10H17BrN+ |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1; |
InChI Key |
UWVZAZVPOZTKNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)

![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)

![(2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12826170.png)

![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)

![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)


